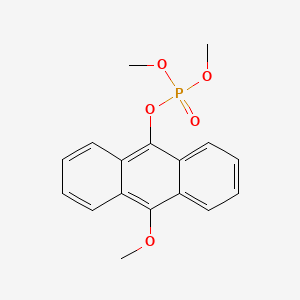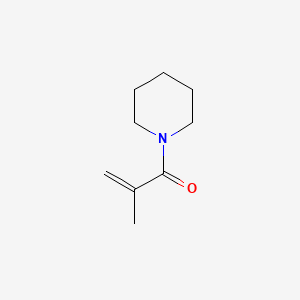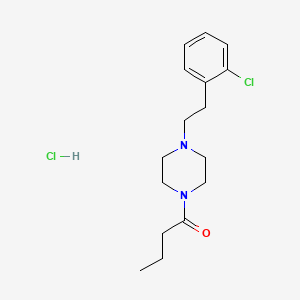
Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride: is a chemical compound with the molecular formula C16-H23-Cl-N2-O.Cl-H and a molecular weight of 331.32 . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride typically involves the reaction of piperazine with butyryl chloride and o-chlorophenethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving neurotransmitter receptors and ion channels.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. By binding to these targets, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Piperazine, 1-methyl-4-(alpha-m-tolylbenzyl)-, dihydrochloride
- 1-Butanone,1-[4-[2-(2-chlorophenyl)ethyl]-1-piperazinyl]-, hydrochloride
Uniqueness
Piperazine, 1-butyryl-4-(o-chlorophenethyl)-, hydrochloride is unique due to its specific structural features, such as the presence of the butyryl and o-chlorophenethyl groups. These structural elements confer distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
22929-31-3 |
|---|---|
Fórmula molecular |
C16H24Cl2N2O |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
1-[4-[2-(2-chlorophenyl)ethyl]piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23ClN2O.ClH/c1-2-5-16(20)19-12-10-18(11-13-19)9-8-14-6-3-4-7-15(14)17;/h3-4,6-7H,2,5,8-13H2,1H3;1H |
Clave InChI |
AFLXOUCNYIPMAM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1CCN(CC1)CCC2=CC=CC=C2Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


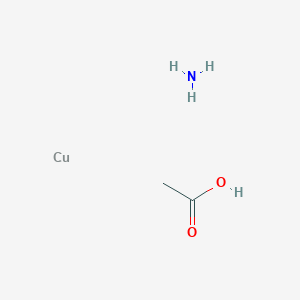
![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)
![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)

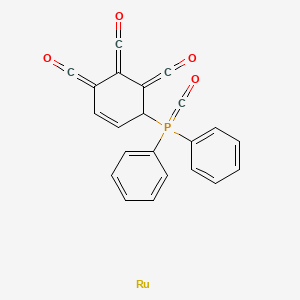
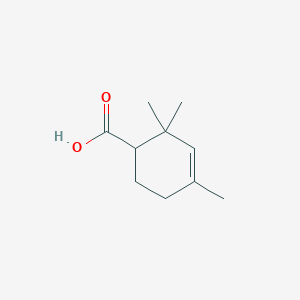
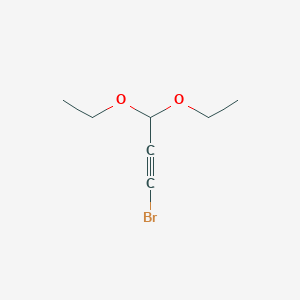
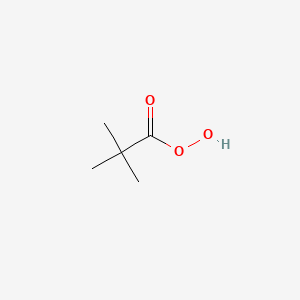
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
